molecular formula C12H14BrN3OS B4748477 6-(4-Methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine;hydrobromide

6-(4-Methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine;hydrobromide

Cat. No.: B4748477
M. Wt: 328.23 g/mol
InChI Key: REFXPGHLLAKVAE-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine;hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine;hydrobromide typically involves the reaction of 4-methoxyphenyl derivatives with thiazole precursors under controlled conditions. One common method involves the use of aromatic aldehydes and thiazole hydrazines in the presence of ethanol as a solvent . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microwave irradiation techniques, which offer eco-friendly and efficient synthesis . These methods help in achieving higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways . For instance, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS.BrH/c1-16-9-4-2-8(3-5-9)10-11(13)15-6-7-17-12(15)14-10;/h2-5H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFXPGHLLAKVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3CCSC3=N2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine;hydrobromide
Reactant of Route 2
6-(4-Methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine;hydrobromide
Reactant of Route 3
6-(4-Methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine;hydrobromide
Reactant of Route 4
6-(4-Methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine;hydrobromide
Reactant of Route 5
6-(4-Methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine;hydrobromide
Reactant of Route 6
Reactant of Route 6
6-(4-Methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine;hydrobromide

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